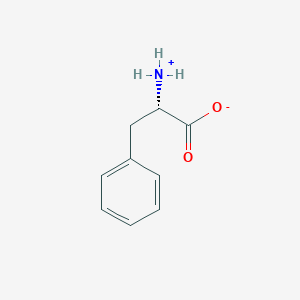

(2S)-2-azaniumyl-3-phenylpropanoate

Beschreibung

Eigenschaften

IUPAC Name |

(2S)-2-azaniumyl-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COLNVLDHVKWLRT-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)[O-])[NH3+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)[O-])[NH3+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25191-15-5 | |

| Record name | Poly(L-phenylalanine) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25191-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-Phenylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000159 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

26.9 mg/mL | |

| Record name | L-Phenylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000159 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

63-91-2 | |

| Record name | L-Phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Phenylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000159 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

283 °C | |

| Record name | L-Phenylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000159 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-azaniumyl-3-phenylpropanoate can be achieved through several methods. One common approach involves the Strecker synthesis, which starts with the reaction of benzaldehyde with ammonium chloride and potassium cyanide to form phenylalanine nitrile. This intermediate is then hydrolyzed to yield the desired amino acid.

Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce the amino acid, which is then extracted and purified from the fermentation broth. This method is preferred due to its cost-effectiveness and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: (2S)-2-azaniumyl-3-phenylpropanoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phenylpyruvate.

Reduction: It can be reduced to form phenylalaninol.

Substitution: It can participate in substitution reactions to form derivatives like N-acetylphenylalanine.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Acetylation can be achieved using acetic anhydride in the presence of a base like pyridine.

Major Products:

Phenylpyruvate: Formed through oxidation.

Phenylalaninol: Formed through reduction.

N-acetylphenylalanine: Formed through acetylation.

Wissenschaftliche Forschungsanwendungen

(2S)-2-azaniumyl-3-phenylpropanoate has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Studied for its role in protein synthesis and metabolic pathways.

Medicine: Investigated for its potential therapeutic effects in conditions like depression and chronic pain due to its role as a precursor to neurotransmitters.

Industry: Used in the production of artificial sweeteners like aspartame.

Wirkmechanismus

The mechanism of action of (2S)-2-azaniumyl-3-phenylpropanoate involves its conversion into various bioactive compounds. In the body, it is hydroxylated to form tyrosine, which is then further converted into neurotransmitters such as dopamine, norepinephrine, and epinephrine. These neurotransmitters play critical roles in regulating mood, cognition, and the stress response.

Vergleich Mit ähnlichen Verbindungen

Physicochemical Properties :

- Solubility : Highly water-soluble (27.9 g/L at 25°C) due to ionic functional groups.

- Optical Activity : [α]D²⁵ = -34.5° (in water), reflecting its L-configuration.

- pKa Values: α-carboxyl (1.83), α-amino (9.13), and side chain (non-ionizable).

External identifiers include PubChem CID 6925665 and ChEMBL ID 301523 .

Comparison with Structurally Related Compounds

(2S)-2-[[(2S)-2-azaniumyl-3-phenylpropanoyl]amino]-3-phenylpropanoate

Molecular Formula : C₁₈H₁₉N₂O₃

Molecular Weight : 311.36 g/mol

Structure : A dipeptide derivative of L-phenylalanine, featuring an amide bond linking two phenylalanine residues .

| Property | L-Phenylalanine | Dipeptide Derivative |

|---|---|---|

| Functional Groups | Amino, carboxylate | Amide, amino, carboxylate |

| Solubility | High (hydrophilic) | Moderate (reduced polarity) |

| Applications | Dietary, pharmaceuticals | Peptide research, drug delivery |

Key Differences :

3-Hydroxy-2-phenylpropanoic Acid

Molecular Formula : C₉H₁₀O₃

Molecular Weight : 166.17 g/mol

Structure : Features a hydroxyl (-OH) group at the β-position and a carboxylate (-COO⁻) group .

| Property | L-Phenylalanine | 3-Hydroxy-2-phenylpropanoic Acid |

|---|---|---|

| Functional Groups | Amino, carboxylate | Hydroxyl, carboxylate |

| Biological Role | Protein synthesis | Pharmaceutical intermediate |

| Chirality | S-configuration | Racemic (2RS) or enantiopure |

Research Findings :

(1S,3R,5S)-6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl (S)-3-hydroxy-2-phenylpropanoate

Molecular Formula: C₁₇H₂₃NO₄ Molecular Weight: 313.37 g/mol Structure: Combines a tropane alkaloid scaffold (bicyclo[3.2.1]octane) with a 3-hydroxy-2-phenylpropanoate ester .

| Property | L-Phenylalanine | Bicyclic Derivative |

|---|---|---|

| Functional Groups | Amino, carboxylate | Hydroxyl, ester, tertiary amine |

| Applications | Nutrition, sweeteners | Potential anticholinergic drugs |

| Complexity | Simple amino acid | High (polycyclic structure) |

Key Insights :

- The bicyclic structure may enhance blood-brain barrier penetration, suggesting applications in neurology .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (2S)-2-azaniumyl-3-phenylpropanoate with high enantiomeric purity?

- Methodological Answer: The compound can be synthesized via chiral resolution or asymmetric synthesis. A common approach involves starting with L-phenylalanine derivatives, where protecting groups (e.g., trityl or benzyl) are introduced to the amino and carboxyl groups to prevent racemization. For example, trityl-protected intermediates (as seen in ) can be hydrolyzed under controlled acidic conditions to yield the target compound. Enantiomeric purity is confirmed using chiral HPLC or polarimetry, with cross-validation via X-ray crystallography (if single crystals are obtainable) .

Q. How can researchers validate the structural configuration of this compound?

- Methodological Answer:

- X-ray crystallography : Use SHELX software ( ) for structure refinement. The stereochemistry is confirmed by analyzing the Flack parameter and comparing bond angles/torsions with known L-amino acid structures.

- Spectroscopy : Compare experimental H and C NMR chemical shifts with computed data (e.g., via DFT) or PubChem references ( ).

- Mass spectrometry : Validate molecular weight using high-resolution MS (e.g., ESI-TOF) to match the theoretical mass of 179.17 g/mol (CHNO) .

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

- Methodological Answer:

- Ion-exchange chromatography : Effective for separating charged species like amino acids.

- Recrystallization : Use polar solvents (e.g., water/ethanol mixtures) to exploit solubility differences.

- Salt formation : Convert to a hydrochloride or sodium salt (as in ) to enhance crystallinity and stability .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational solubility predictions and experimental solubility data for this compound?

- Methodological Answer:

- Multi-model validation : Compare predictions from COSMO-RS, ALOGPS, and MoKa with experimental solubility measurements in buffered solutions (pH 4–8).

- Experimental controls : Account for ionic strength, temperature, and counterion effects (e.g., sodium vs. ammonium salts, as in ).

- Data reconciliation : Use PubChem’s experimental solubility datasets ( ) to identify outliers and refine computational parameters .

Q. What strategies mitigate chiral inversion during the synthesis of this compound?

- Methodological Answer:

- Protecting groups : Use bulky groups (e.g., trityl or tert-butyl) to sterically hinder racemization at the α-carbon.

- Low-temperature reactions : Perform coupling or deprotection steps below 0°C to minimize thermal degradation.

- Enzymatic catalysis : Employ enantioselective enzymes (e.g., transaminases) to preserve stereochemistry, as demonstrated in related amino acid syntheses () .

Q. How can stereospecific interactions between this compound and enzymes be systematically studied?

- Methodological Answer:

- Kinetic assays : Measure and using UV/Vis or fluorescence-based assays to assess substrate binding and turnover.

- Molecular docking : Use software like AutoDock Vina to model interactions with active sites, cross-validated by mutagenesis studies (e.g., alanine scanning).

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics and stoichiometry .

Q. What analytical approaches address discrepancies in reported H NMR chemical shifts for this compound?

- Methodological Answer:

- Standardization : Run NMR in deuterated solvents (DO or DMSO-d) with internal standards (e.g., TMS).

- pH control : Adjust to pH 3–4 to stabilize the zwitterionic form and minimize shift variability.

- Cross-laboratory validation : Compare data with PubChem entries ( ) or NIST reference spectra ( ) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer:

- Reaction condition audit : Variability in solvents (e.g., DMF vs. THF), bases (e.g., NaH vs. EtN), or temperature can alter reactivity.

- Intermediate characterization : Use in-situ IR or LC-MS to detect transient species (e.g., activated esters).

- Computational modeling : Apply DFT to map reaction pathways and identify rate-limiting steps .

Q. What experimental designs reconcile discrepancies in the compound’s reported melting points?

- Methodological Answer:

- Purification rigor : Ensure samples are free of solvates or polymorphs via TGA/DSC.

- Calibration : Use certified melting point standards (e.g., USP melting point capillaries).

- Collaborative studies : Aggregate data across labs to establish a consensus range, referencing pharmacopeial guidelines () .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.